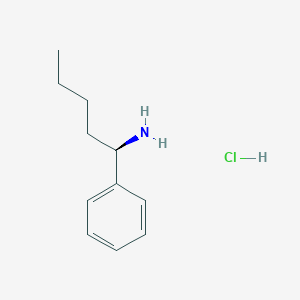

(1R)-1-phenylpentan-1-amine hydrochloride

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete IUPAC name being (R)-1-phenylpentan-1-amine hydrochloride. The stereochemical designation (R) indicates the absolute configuration at the chiral carbon center according to Cahn-Ingold-Prelog priority rules. The compound bears Chemical Abstracts Service registry number 529512-07-0, which serves as its unique chemical identifier.

The stereochemical configuration is precisely defined through the InChI stereochemical descriptor, which appears as 1S/C11H17N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,12H2,1H3;1H/t11-;/m1./s1. This notation specifies the three-dimensional arrangement of atoms around the chiral center, with the "/m1" descriptor confirming the R-configuration. The InChI Key MBNNSARPWZWWBT-RFVHGSKJSA-N provides a unique hash representation of the molecular structure and stereochemistry.

The molecular architecture consists of a phenyl ring attached to a pentyl chain bearing an amino group at the first carbon position. The stereocenter resides at this carbon, creating the basis for enantiomeric distinction. The hydrochloride salt formation occurs through protonation of the amino nitrogen, resulting in an ammonium chloride ionic complex that enhances water solubility and crystalline stability.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₁H₁₈ClN, incorporating both the organic cation and chloride anion components. This formula represents the complete salt structure rather than just the free base form. The molecular weight is precisely determined as 199.72 g/mol, which reflects the combined mass of the organic component with the hydrochloride counterion.

Table 1: Molecular Composition Analysis

| Component | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Free base | C₁₁H₁₇N | 163.26 |

| Hydrochloride salt | C₁₁H₁₈ClN | 199.72 |

| Chloride contribution | Cl⁻ + H⁺ | 36.46 |

The elemental composition breakdown reveals the contribution of each atomic component to the overall molecular structure. Carbon atoms constitute the largest portion by mass, followed by the chlorine atom from the hydrochloride group. The nitrogen atom, while representing a smaller mass percentage, serves as the crucial functional center for salt formation and potential biological activity.

Analysis of the molecular weight indicates that the hydrochloride formation adds approximately 18.3% to the mass of the free base compound. This mass increase reflects the practical importance of salt formation in pharmaceutical applications, where enhanced solubility and stability often justify the additional molecular weight burden.

X-ray Crystallography Studies

While specific crystallographic data for this compound was not directly available in the current literature, analysis of related phenylalkylamine hydrochloride structures provides valuable insights into expected crystalline properties. Studies of analogous compounds such as ethcathinone hydrochloride and 4-chloroethcathinone hydrochloride demonstrate typical structural features of this compound class.

Crystallographic investigations of similar phenylalkylamine hydrochlorides reveal characteristic monoclinic crystal systems with P2₁/c space group symmetry. These structures typically exhibit hydrogen bonding networks involving the protonated amino group and chloride anions, creating stable three-dimensional crystal lattices. The hydrogen bonding patterns generally include N-H···Cl interactions with bond distances ranging from 2.20 to 2.31 Å.

Table 2: Comparative Crystallographic Parameters of Related Compounds

| Parameter | Ethcathinone HCl | 4-CEC HCl | Expected for (1R)-1-phenylpentan-1-amine HCl |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic (predicted) |

| Space Group | P2₁/c | P2₁/c | P2₁/c (predicted) |

| Temperature (K) | 290 | 290 | 290 (typical) |

| Molecular Weight | 213.70 | 248.14 | 199.72 |

The molecular packing in these structures typically shows planar aromatic ring systems with the alkyl chains adopting extended conformations to minimize steric interactions. The phenyl rings generally exhibit normal bond distances and angles, with C-C aromatic bonds averaging 1.39 Å and C-N bonds to the amino group measuring approximately 1.49 Å.

Crystal structure analysis also reveals the importance of intermolecular interactions in determining solid-state properties. The chloride anions serve as hydrogen bond acceptors, creating networks that stabilize the crystal structure and influence properties such as melting point, solubility, and hygroscopicity. These crystallographic features directly impact the compound's handling characteristics and potential applications.

Comparative Analysis with (1S)-enantiomer

The (1S)-1-phenylpentan-1-amine hydrochloride enantiomer provides an essential comparison for understanding the stereochemical properties of the (1R)-form. Both enantiomers share identical molecular formulas and weights but differ in their three-dimensional spatial arrangements. The (1S)-enantiomer bears Chemical Abstracts Service number 911373-70-1 and exhibits the systematic name (S)-1-phenylpentan-1-amine hydrochloride.

The InChI descriptors for both enantiomers reveal the stereochemical distinction through their final stereochemical markers. While the (1R)-form terminates with "/m1./s1", the (1S)-enantiomer concludes with "/m0./s1". This notation difference reflects the opposite spatial arrangements around the chiral carbon center, representing non-superimposable mirror images.

Table 3: Enantiomeric Comparison

| Property | (1R)-Enantiomer | (1S)-Enantiomer |

|---|---|---|

| CAS Number | 529512-07-0 | 911373-70-1 |

| Molecular Formula | C₁₁H₁₈ClN | C₁₁H₁₈ClN |

| Molecular Weight | 199.72 g/mol | 199.72 g/mol |

| InChI Key | MBNNSARPWZWWBT-RFVHGSKJSA-N | MBNNSARPWZWWBT-MERQFXBCSA-N |

| Stereochemical Descriptor | /m1./s1 | /m0./s1 |

Physical properties such as melting point, boiling point, and density remain identical between enantiomers due to their equivalent intermolecular forces and molecular weights. However, their interactions with other chiral molecules or environments may differ significantly, leading to distinct biological activities or chromatographic behaviors. This enantiomeric relationship exemplifies the fundamental importance of stereochemistry in determining molecular recognition and specificity.

The crystallographic properties of both enantiomers should be virtually identical when crystallized individually, as they exhibit the same intermolecular interactions and packing forces. However, when co-crystallized, they may form racemic compounds with different crystal structures and properties compared to the individual enantiomers. This phenomenon highlights the complex relationship between molecular chirality and solid-state behavior.

Properties

IUPAC Name |

(1R)-1-phenylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,12H2,1H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNNSARPWZWWBT-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oximation and Reduction Route

A well-documented method involves the conversion of 1-phenyl-1-hydroxy-2-propanone to its oxime, followed by reduction to the target amine. This method is notable for its efficiency and industrial feasibility.

| Step | Description | Conditions and Reagents |

|---|---|---|

| 1. Oximation | React 1-phenyl-1-hydroxy-2-propanone with hydroxylamine salt in presence of base to form oxime | Hydroxylamine hydrochloride or other salts; base such as sodium hydroxide or sodium carbonate; temperature 0–30°C; solvent: diethyl ether, di-n-butyl ether, toluene, or similar organic solvents |

| 2. Isolation | Separate organic phase, dry over anhydrous sodium sulfate, evaporate solvent | Conventional solvent extraction techniques |

| 3. Reduction | Reduce oxime using a nickel-aluminium catalyst mixture | Catalyst ratio Al:Ni = 1.5–5.0; base (NaOH or KOH) in aqueous phase; temperature initially −20 to +10°C, allowed to exotherm to 60–100°C |

| 4. Purification | Remove catalyst sludge, extract with organic solvent, evaporate to obtain crude amine | Solvents such as toluene, benzene, diethyl ether |

- The molar ratio of hydroxylamine salt to ketone is optimized between 1.0 and 1.5 for best yield.

- The base is added in stoichiometric amounts to neutralize the acidic counterpart of hydroxylamine.

- The crude product contains some diastereomeric impurities which are removed by treatment with organic acids or alcohol mixtures at controlled temperatures to obtain pure (1R)-isomer hydrochloride salt.

Catalytic Hydrogenation Methods

Alternative preparation involves catalytic hydrogenation of 1-phenyl-1-hydroxy-2-propanone or its derivatives in the presence of ammonia or aralkylamines. This method can be conducted with chiral or achiral catalysts to achieve stereospecific reduction.

- Hydrogenation of oximes, hydrazones, or imines derived from the ketone is a common approach.

- Catalysts include finely divided metals or metal amalgams.

- The reaction conditions are tuned to favor the formation of the erythro isomer corresponding to the (1R)-1-phenylpentan-1-amine.

This approach is effective but may require chiral auxiliaries or resolving agents for high enantiomeric purity.

Resolution and Stereospecific Synthesis

- Resolution of racemic mixtures of 2-amino-1-phenyl-1-propanone followed by catalytic hydrogenation of the optical antipode is another method.

- Stereospecific synthesis using chiral precursors or auxiliaries with known stereochemistry can directly yield the (1R)-isomer.

- These methods are more complex but allow for high optical purity without extensive separation steps.

Representative Experimental Procedure

An example of the oximation and reduction method is summarized below:

Analytical and Purity Assessment

- High-performance liquid chromatography (HPLC) with a C-18 column is used to assess optical purity.

- Mobile phase consists of tetramethylammonium hydroxide buffer with methanol and tetrahydrofuran.

- UV detection at 210 nm with flow rate 1 ml/min and run time 20 min.

- Resolution between (1R)- and (1S)-isomers should be greater than 2.0 to confirm purity.

- Sample concentration for analysis is typically 0.5 mg/ml.

Summary Table of Key Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Oximation temperature | 0–30 °C | Preferably 15 °C |

| Hydroxylamine salt | Hydrochloride, hydrobromide, sulfate, orthophosphate | Hydroxylamine hydrochloride most common |

| Base | NaOH, KOH, Na2CO3, NaHCO3 | Stoichiometric to neutralize acid |

| Catalyst | Ni-Al alloy, Al:Ni ratio 1.5–5.0 | Finely divided metals |

| Reduction temperature | Start −20 to +10 °C, exotherm to 60–100 °C | Controlled exotherm essential |

| Solvents | Di-n-butyl ether, toluene, diethyl ether | For oximation and extraction |

| HPLC column | Discovery C-18, 150 × 3.9 mm, 5 μm | For purity analysis |

| HPLC mobile phase | Tetramethylammonium hydroxide buffer + MeOH + THF | UV detection at 210 nm |

Research Findings and Industrial Relevance

- The described oximation and reduction process is cost-effective, simple, and industrially feasible.

- Avoids the use of expensive chiral catalysts or resolving agents.

- Provides high overall yield and good resolution efficiency of the (1R)-isomer.

- The nickel-aluminium catalyst system shows robust performance with controlled reaction exotherm.

- The process yields a product free from optical antipodes and diastereomeric impurities after purification.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-phenylpentan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form a corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.

Major Products Formed:

Oxidation: Imine or nitrile derivatives.

Reduction: (1R)-1-phenylpentan-1-ol or pentane derivatives.

Substitution: Nitrophenyl or halophenyl derivatives.

Scientific Research Applications

(1R)-1-phenylpentan-1-amine hydrochloride is used in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and receptor binding assays.

Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of chiral drugs.

Industry: The compound finds applications in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (1R)-1-phenylpentan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1R)-1-phenylpentan-1-amine hydrochloride with structurally similar compounds, highlighting substituent variations and molecular characteristics:

Key Observations :

- Chain Length : The pentyl chain in the target compound increases lipophilicity compared to shorter-chain analogues (e.g., propanamine or ethanamine derivatives) .

- Substituent Effects : Bulky groups like naphthyl or phenylcyclopentyl increase molecular weight and may reduce solubility . Halogenation (e.g., dichlorophenyl) introduces electronegative groups that could enhance receptor binding or stability .

- Stereochemistry : The (1R) configuration is critical for enantioselective interactions, as seen in analogues like (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride, where stereochemistry dictates biological activity .

Stability and Degradation

While direct stability data for this compound are lacking, insights can be drawn from related compounds:

- MPPH Stability: (1R,2S)-(−)-2-Methylamino-1-phenyl-1-propanol hydrochloride (MPPH) degrades by ~30% in plasma and ~70% in urine after six months at -20°C, with bacterial presence (e.g., E. coli) accelerating degradation .

- Structural Influences : The target’s longer pentyl chain may offer steric protection against enzymatic or bacterial degradation compared to shorter-chain analogues like MPPH. Halogenated derivatives (e.g., 3,4-dichlorophenyl) might exhibit enhanced stability due to reduced microbial susceptibility .

Biological Activity

(1R)-1-phenylpentan-1-amine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry. Its structure, characterized by a phenyl group attached to a pentane backbone with an amine functional group, suggests potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C11H17N·HCl

- Molecular Weight : 201.72 g/mol

- Appearance : White crystalline solid

The biological activity of this compound primarily involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent , which means it mimics the effects of the sympathetic nervous system. The compound is known to:

- Promote the release of norepinephrine.

- Activate adrenergic receptors, leading to increased heart rate and blood pressure.

The specific mechanism may involve both direct agonist activity at certain adrenergic receptors and indirect effects through neurotransmitter release.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Stimulatory Effects

- CNS Stimulation : Increases alertness and energy levels.

- Cardiovascular Effects : Elevated heart rate and blood pressure due to adrenergic receptor activation.

Case Studies

- Study on Cardiovascular Responses :

- Behavioral Studies :

Comparative Biological Activity

To understand the unique properties of this compound, it is useful to compare it with similar compounds.

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| (S)-Phenylpropanolamine | Adrenergic agonist | Appetite suppression |

| (R)-Phenylephrine | Alpha-adrenergic agonist | Vasoconstriction |

| (S)-Amphetamine | Dopaminergic and norepinephrine release | CNS stimulation, appetite suppression |

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial. Toxicity studies indicate that high doses can lead to adverse effects such as:

- Increased heart rate leading to tachycardia.

- Potential for dependence due to stimulant properties.

Safety data suggest that precautions should be taken when handling this compound, particularly regarding skin and eye contact .

Q & A

Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?

- Methodological Answer : Discrepancies arise from matrix effects (e.g., plasma vs. urine) and microbial activity. Controlled studies should: (i) Use sterile vs. inoculated samples to isolate microbial contributions. (ii) Validate analytical methods (e.g., HPLC-MS/MS) to distinguish parent compounds from degradation byproducts. (iii) Apply kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under different temperatures .

Q. How can chiral resolution challenges be addressed during scale-up synthesis?

- Methodological Answer : Industrial-scale production requires continuous-flow reactors for precise control of reaction parameters (pressure, temperature). Databases like Reaxys and PISTACHIO provide retrosynthetic pathways to optimize precursor selection. Dynamic kinetic resolution (DKR) using immobilized enzymes (e.g., lipases) can improve yield and reduce waste .

Q. What computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with target receptors (e.g., GPCRs). Quantitative structure-activity relationship (QSAR) models trained on PubChem data (e.g., CID 91662846 analogs) identify critical substituents for activity. In vitro validation using receptor-binding assays (e.g., radioligand displacement) is essential .

Q. How do stereochemical impurities affect pharmacological profiling of this compound?

- Methodological Answer : Minor enantiomers (e.g., (1S)-isomer) can exhibit off-target effects. Enantiomeric purity must be ≥99% for preclinical studies. Techniques like chiral SFC (supercritical fluid chromatography) coupled with polarimetric detection quantify impurities at ≤0.1%. In vivo studies in rodent models should compare racemic vs. enantiopure forms to assess toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.